

Spectroscopic Profile of 1-Penten-4-yne: A Technical Guide

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Compound of Interest

Compound Name: 1-Penten-4-yne

Cat. No.: B3291226

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-penten-4-yne** (CAS No. 871-28-3), a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound identification, characterization, and quality control. This guide presents available experimental infrared (IR) spectroscopic data, alongside high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, due to the scarcity of publicly available experimental spectra for the latter techniques. Detailed experimental protocols for synthesis and spectroscopic analysis are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-penten-4-yne**.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Note: The following NMR data has been predicted using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
~5.86	ddt	J_trans = 17.1, J_cis = 10.2, J_allyl = 6.5	1H	H-2
~5.21	d	J_trans = 17.1	1H	H-1 (trans to H-2)
~5.12	d	J_cis = 10.2	1H	H-1 (cis to H-2)
~2.85	dt	J_allyl = 6.5, J_alkynyl = 2.7	2H	H-3
~1.98	t	J_alkynyl = 2.7	1H	H-5

¹³C NMR (Predicted) Solvent: CDCl₃, Broadband Proton Decoupled

Chemical Shift (δ) ppm	Carbon Assignment
~134.5	C-2
~117.0	C-1
~82.0	C-4
~69.5	C-5
~28.0	C-3

Table 2: Infrared (IR) Spectroscopy Data (Experimental)

The gas-phase infrared spectrum of **1-penten-4-yne** exhibits characteristic absorption bands corresponding to its functional groups.

Frequency (cm ⁻¹)	Intensity	Assignment
3335	Strong	≡C-H stretch
3085	Medium	=C-H stretch (asymmetric)
2125	Medium	C≡C stretch
1645	Strong	C=C stretch
995	Strong	=C-H bend (out-of-plane, trans)
915	Strong	=C-H bend (out-of-plane, terminal)

Table 3: Mass Spectrometry (MS) Data (Predicted)

Note: This data is predicted for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Proposed Fragment
66	100	[M] ⁺ (Molecular Ion)
65	85	[M-H] ⁺
40	60	[C ₃ H ₄] ⁺
39	95	[C ₃ H ₃] ⁺ (Propargyl cation)
27	45	[C ₂ H ₃] ⁺

Experimental Protocols

Synthesis of 1-Penten-4-yne

A common method for the preparation of **1-penten-4-yne** involves the Grignard coupling of allyl bromide with ethynylmagnesium bromide.

Materials:

- Ethynylmagnesium bromide (0.5 M in THF)

- Copper(I) bromide-dimethyl sulfide complex ($\text{CuBr} \cdot \text{SMe}_2$)
- Allyl bromide
- Tetrahydrofuran (THF), anhydrous
- Argon gas supply
- Standard glassware for air-sensitive reactions

Procedure:

- A multi-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stir bar is flame-dried under a positive pressure of argon.
- The flask is charged with a solution of ethynylmagnesium bromide in THF.
- A catalytic amount of $\text{CuBr} \cdot \text{SMe}_2$ is added to the stirred solution at room temperature.
- Allyl bromide is added dropwise to the reaction mixture.
- The reaction is stirred at room temperature and monitored by GC-MS for completion.
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is carefully removed by distillation at atmospheric pressure to yield the crude product.
- The product can be further purified by fractional distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A sample of **1-penten-4-yne** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Proton-decoupled ^{13}C NMR spectra are acquired with a wider spectral width (e.g., 0-150 ppm) and a larger number of scans due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy:

- **Sample Preparation (Gas Phase):** A small amount of liquid **1-penten-4-yne** is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).
- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty gas cell is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

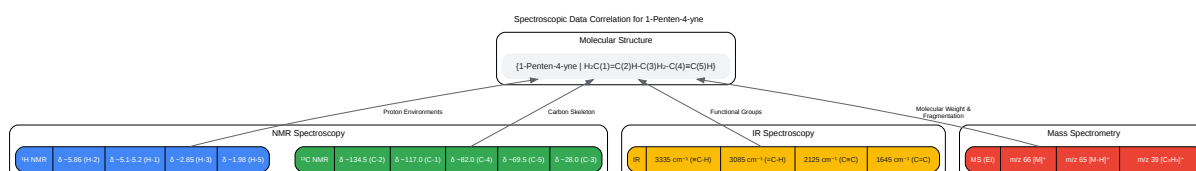
Mass Spectrometry (MS):

- **Sample Introduction:** For this volatile compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of **1-penten-4-yne** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
- **Instrumentation:** A GC-MS system equipped with an electron ionization (EI) source is used.
- **Data Acquisition:** The sample is separated on a suitable GC column (e.g., a non-polar capillary column) and introduced into the mass spectrometer. Mass spectra are recorded

over a mass-to-charge (m/z) range of, for example, 10-200 amu. The ionization energy is typically set to 70 eV.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of **1-penten-4-yne**, as well as a typical experimental workflow for its analysis.



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Caption: Correlation of spectroscopic data with the structure of **1-penten-4-yne**.



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Caption: A generalized workflow for the spectroscopic analysis of **1-penten-4-yne**.

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